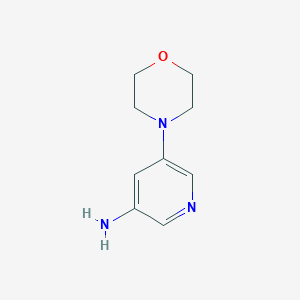

5-Morpholinopyridin-3-amine

Description

Significance of Pyridine-Morpholine Hybrid Scaffolds in Advanced Chemical Research

Pyridine-based ring systems are among the most prevalent heterocycles in drug design, valued for their ability to influence pharmacological activity. nih.govdovepress.com The pyridine (B92270) ring is a key component in numerous natural products, including vitamins and coenzymes, as well as a vast array of synthetic drugs with applications ranging from antimicrobial to anticancer agents. nih.govdovepress.com

The morpholine (B109124) moiety, a saturated heterocycle, is frequently incorporated into bioactive molecules to enhance properties such as water solubility, metabolic stability, and bioavailability. sci-hub.se Its presence can provide a pharmacokinetic advantage and, in some cases, is integral to the pharmacophore responsible for a molecule's specific biological activity. sci-hub.se

The combination of these two scaffolds results in hybrid molecules with broad potential. In medicinal chemistry, these hybrids are explored for developing novel therapeutics, including treatments for Alzheimer's disease, cancer, and viral infections. nih.govnih.govnih.gov For instance, pyrimidine-morpholine hybrids have been investigated as potent cholinesterase inhibitors for potential use in Alzheimer's therapy. nih.gov In materials science, these structures can be integrated into polymers to confer specific functionalities like improved thermal stability and conductivity or used as ligands in metal complexes for catalysis. smolecule.com

Overview of Isomeric Morpholinopyridinamines in Academic Literature

Positional isomerism, where functional groups are located at different positions on a core structure, plays a critical role in determining the chemical and biological properties of morpholinopyridinamines. federalregister.govunacademy.com The specific arrangement of the morpholine and amine groups on the pyridine ring leads to distinct compounds with unique research applications. While a vast body of literature exists for certain isomers, others, like 5-Morpholinopyridin-3-amine, remain less explored.

This compound is a specific positional isomer within the morpholinopyridinamine class. Information in the public domain on this particular compound is limited, with chemical suppliers listing it primarily as a research chemical or building block. fluorochem.co.ukcymitquimica.com It is available as a trihydrochloride salt, which is a solid material. fluorochem.co.uk The limited specific research on this compound contrasts with the extensive studies available for its isomers, particularly 6-Morpholinopyridin-3-amine (B1582386). This suggests that while the pyridine-morpholine scaffold is of high interest, research efforts have been concentrated on isomers that have shown more immediate promise in specific applications, such as kinase inhibition.

Table 1: Chemical Properties of this compound and Related Isomers

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Physical State |

| This compound trihydrochloride | C₉H₁₆Cl₃N₃O | 288.6 | 1707367-85-8 | Solid fluorochem.co.uk |

| 6-Morpholinopyridin-3-amine | C₉H₁₃N₃O | 179.22 | 244517-84-0 | Red-brown Solid frontiersin.org |

| 2-Morpholinopyridin-3-amine | C₉H₁₃N₃O | 179.22 | 51627-47-5 | Not Specified |

| 5-Bromo-2-morpholinopyridin-3-amine | C₉H₁₂BrN₃O | 258.12 | Not Specified | Solid sigmaaldrich.com |

Note: Data sourced from multiple references as indicated.

In contrast to the scarcity of data on the 5-morpholino isomer, its positional isomer, 6-Morpholinopyridin-3-amine , is extensively documented in scientific literature. It serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules.

Synthesis and Characterization: The synthesis of 6-Morpholinopyridin-3-amine is well-established. A common route involves the reaction of 2-chloro-5-nitropyridine (B43025) with morpholine to yield 4-(5-nitropyridin-2-yl)morpholine. frontiersin.org Subsequent reduction of the nitro group, often using a catalyst like palladium on carbon (Pd/C) with a hydrogen source such as ammonium (B1175870) formate (B1220265) or hydrogen gas, affords the desired 6-Morpholinopyridin-3-amine. frontiersin.orgnih.gov Detailed characterization data, including melting point, ¹H NMR, and ¹³C NMR, have been published. frontiersin.orgnih.gov

Applications in Research: 6-Morpholinopyridin-3-amine is a key building block in the development of kinase inhibitors. Kinases are enzymes that play a central role in cell signaling, and their dysregulation is implicated in diseases like cancer and inflammatory disorders.

DAPK1/CSF1R Dual Inhibitors: Researchers have used 6-morpholinopyridin-3-amine to synthesize novel compounds that act as dual inhibitors of Death-Associated Protein Kinase 1 (DAPK1) and Colony-Stimulating Factor 1 Receptor (CSF1R). nih.govgoogle.co.kr One such compound, 3,5-dimethoxy-N-(4-(4-methoxyphenoxy)-2-((6-morpholinopyridin-3-yl)amino)pyrimidin-5-yl)benzamide, was identified as a potential agent for treating tauopathies, a class of neurodegenerative diseases. nih.govreddit.com

Adenosine (B11128) Kinase (AK) Inhibitors: The morpholinopyridinyl moiety has been incorporated into pyrido[2,3-d]pyrimidine (B1209978) scaffolds to create potent and selective inhibitors of adenosine kinase, an enzyme involved in pain and inflammation. acs.org The compound 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine (ABT-702) emerged from these studies as a novel, orally effective non-nucleoside AK inhibitor. acs.orgbldpharm.com

Anticancer Agents: Derivatives of 6-morpholinopyridin-3-amine have been evaluated for their anticancer properties. Studies have explored its use in synthesizing pyrimidine-based compounds that show antiproliferative activity against various cancer cell lines. tandfonline.comtandfonline.com

Other positional isomers have also been studied, highlighting the structural diversity and varied applications of this compound class. For example, 5-Bromo-2-morpholinopyridin-3-amine and 5-Chloro-3-morpholinopyridin-2-amine are used as intermediates in organic synthesis, with the halogen atom providing a reactive site for further chemical modifications, such as Suzuki-Miyaura coupling reactions. sigmaaldrich.comvulcanchem.com

Table 2: Selected Research Applications of Morpholinopyridinamine Isomers

| Isomer | Research Area | Specific Application/Finding | Reference(s) |

| 6-Morpholinopyridin-3-amine | Kinase Inhibition (Neurodegenerative Disease) | Building block for DAPK1/CSF1R dual inhibitors for potential anti-tauopathy agents. | nih.govreddit.com |

| 6-Morpholinopyridin-3-amine | Kinase Inhibition (Pain/Inflammation) | Used to synthesize ABT-702, a potent and orally active adenosine kinase inhibitor. | acs.orgbldpharm.com |

| 6-Morpholinopyridin-3-amine | Anticancer Research | Intermediate for pyrimidine (B1678525) derivatives with antiproliferative activity against cancer cell lines. | tandfonline.comtandfonline.com |

| 6-Morpholinopyridin-3-amine | Antibacterial Agents | Incorporated into oxazolidinone derivatives to test for antibacterial activity. | frontiersin.orgmdpi.com |

| 5-Chloro-3-morpholinopyridin-2-amine | Organic Synthesis | The chlorine atom serves as a handle for functionalization via cross-coupling reactions. | vulcanchem.com |

| 5-Bromo-2-morpholinopyridin-3-amine | Organic Synthesis | Used as a starting material for novel pyridine derivatives. | sigmaaldrich.comevitachem.com |

Structure

3D Structure

Properties

IUPAC Name |

5-morpholin-4-ylpyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c10-8-5-9(7-11-6-8)12-1-3-13-4-2-12/h5-7H,1-4,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVGCAYIDIYNKBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CN=CC(=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Morpholinopyridinamine Systems

Construction of the Morpholinopyridine Core

The foundational step in synthesizing the target compound involves the formation of the morpholinopyridine scaffold. This is typically achieved through nucleophilic aromatic substitution or various amination strategies on a pre-existing pyridine (B92270) ring.

Nucleophilic Aromatic Substitution Routes

Nucleophilic aromatic substitution (SNAr) is a primary pathway for introducing a morpholine (B109124) moiety onto a pyridine ring. This process involves the reaction of a halogenated pyridine, activated by an electron-withdrawing group like a nitro group, with morpholine.

A common precursor for morpholinopyridinamines is 4-(5-Nitropyridin-2-yl)morpholine, synthesized from 2-chloro-5-nitropyridine (B43025) and morpholine. enaminestore.com The electron-withdrawing nitro group at the 5-position activates the chlorine at the 2-position for nucleophilic attack by morpholine. Research has explored various conditions for this reaction to optimize yield and efficiency.

For instance, a high yield of 93% can be achieved by reacting 2-chloro-5-nitropyridine with morpholine in dichloromethane (B109758) (CH2Cl2) at room temperature, using triethylamine (B128534) as a base. Another method involves refluxing the reactants in methanol, which results in a 70% yield. nih.gov These methods highlight the versatility of the SNAr reaction in generating this key intermediate.

Reaction Data for Synthesis of 4-(5-Nitropyridin-2-yl)morpholine

| Starting Material | Reagents | Solvent | Conditions | Yield |

|---|---|---|---|---|

| 2-Chloro-5-nitropyridine | Morpholine, Triethylamine | Dichloromethane | Room Temperature | 93% |

| 2-Chloro-5-nitropyridine | Morpholine | Methanol | Reflux | 70% |

The synthesis of the isomeric intermediate, 4-(3-Nitropyridin-2-yl)morpholine, is also a critical step for accessing certain substitution patterns on the pyridine ring. synquestlabs.comsynquestlabs.combldpharm.com This compound is formed through the reaction of 2-chloro-3-nitropyridine (B167233) with morpholine. The nitro group at the 3-position activates the adjacent chlorine atom, facilitating its displacement by the morpholine nucleophile. This intermediate is valuable for the subsequent synthesis of 2,3-substituted pyridines, including specific morpholinopyridinamine isomers. nih.gov The reduction of the nitro group in this intermediate leads to the formation of 2-morpholinopyridin-3-amine.

Reaction of Halogenated Nitropyridines with Morpholine (e.g., 2-Chloro-5-nitropyridine to 4-(5-Nitropyridin-2-yl) Morpholine)

Amination Strategies on Pyridine Scaffolds

Amination strategies provide alternative routes to introduce nitrogen-containing functional groups onto pyridine rings. These methods can be broadly categorized into reductive amination and metal-assisted amination processes.

Reductive amination is a powerful method for forming carbon-nitrogen bonds by converting a carbonyl group to an amine. masterorganicchemistry.com The process typically involves two steps: the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion, followed by the reduction of this intermediate to the corresponding amine. masterorganicchemistry.com

A variety of reducing agents are employed for this transformation, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective due to its mild nature and selectivity for imines over carbonyls. researchgate.netcommonorganicchemistry.comnbu.ac.in This reagent is often used in solvents like dichloromethane (DCE) or tetrahydrofuran (B95107) (THF), sometimes with acetic acid (AcOH) to catalyze imine formation. researchgate.netnbu.ac.in While direct alkylation of amines can lead to over-alkylation, reductive amination offers a more controlled, high-yield alternative. masterorganicchemistry.com An illustrative example of this strategy on a pyridine scaffold is the synthesis of 5-bromo-3-dimethylaminopyridine, which can be achieved through the reductive amination of a suitable precursor. Other reagents like sodium cyanoborohydride (NaBH₃CN) and sodium borohydride (B1222165) (NaBH₄) are also used, though they may have different sensitivities and reaction condition requirements. commonorganicchemistry.com

Microwave-assisted organic synthesis has emerged as a technique to accelerate reactions, often leading to higher yields and cleaner products. In the context of pyridine chemistry, microwave irradiation facilitates the amination of dihalogenated pyridines without the need for metal catalysts. researchgate.net

For example, reacting 3,5-dibromopyridine (B18299) with an excess of an aliphatic amine, such as morpholine or pyrrolidine, under microwave heating can selectively replace one of the bromine atoms. researchgate.net This method has been shown to produce 3-amino-5-bromopyridine (B85033) derivatives in moderate to high yields (55-85%). The reaction is typically rapid, occurring within minutes to a few hours, and offers high regioselectivity, favoring substitution at the 3-position. This approach avoids harsher traditional methods that may require metal catalysts or prolonged thermal heating. researchgate.net

Microwave-Assisted Amination of 3,5-Dibromopyridine

| Amine | Conditions | Yield |

|---|---|---|

| Aliphatic Amines (general) | Microwave, 1-8 hours | 55-85% |

| Methylamine (excess) | Microwave, 150°C, 30 min | >85% |

Reductive Amination Approaches (e.g., using Formaldehyde, AcOH, and NaBH(OAc)3 for 5-bromo-3-dimethylaminopyridine)

Introduction of the Amine Functionality

A primary method for incorporating an amine group onto the pyridine ring involves the reduction of a corresponding nitro-substituted precursor. This transformation is typically achieved through catalytic hydrogenation, a reliable and high-yielding process.

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes due to its efficiency and the clean nature of the reaction, which often produces water as the only byproduct when using hydrogen gas. Alternatively, transfer hydrogenation using reagents like ammonium (B1175870) formate (B1220265) or formic acid in the presence of a catalyst offers a convenient, non-pressurized system. The choice of catalyst, typically a noble metal such as palladium or platinum supported on carbon, is crucial for the success of the reduction. unimi.it

The synthesis of 6-Morpholinopyridin-3-amine (B1582386) is effectively accomplished through the reduction of its nitro precursor, 4-(5-Nitro-2-pyridinyl)morpholine. A common and efficient method involves transfer hydrogenation using palladium on carbon (Pd/C) as the catalyst and ammonium formate as the hydrogen donor. frontiersin.org In a typical procedure, the nitro compound is dissolved in methanol, followed by the addition of Pd/C and ammonium formate. The reaction mixture is heated to reflux for several hours to ensure complete conversion. frontiersin.org This process provides the desired amine in high yield after purification. frontiersin.org

Table 1: Catalytic Transfer Hydrogenation of 4-(5-Nitro-2-pyridinyl)morpholine frontiersin.org

| Parameter | Condition/Reagent |

|---|---|

| Starting Material | 4-(5-Nitro-2-pyridinyl)morpholine |

| Catalyst | Palladium on Carbon (Pd/C) |

| Hydrogen Source | Ammonium Formate |

| Solvent | Methanol |

| Temperature | Reflux |

| Reaction Time | 3 hours |

| Product | 6-Morpholinopyridin-3-amine |

| Yield | 86% |

In a similar fashion, other isomers of morpholinopyridinamine can be synthesized from their respective nitro precursors. For instance, the synthesis of 2-Morpholinopyridin-3-amine proceeds from 4-(3-Nitro-2-pyridinyl)morpholine. synquestlabs.com While specific literature for this exact conversion is sparse, analogous reactions provide a clear blueprint for the methodology. A closely related transformation is the reduction of 4-(3-nitropyridin-4-yl)morpholine to 4-morpholinopyridin-3-amine. This is achieved using 10% palladium on carbon under a hydrogen atmosphere at ambient pressure. googleapis.com The reaction proceeds smoothly in methanol, and after filtration of the catalyst, the product is isolated in high yield. googleapis.com This demonstrates the general applicability of catalytic hydrogenation for preparing various morpholinopyridinamine isomers.

Table 2: Catalytic Hydrogenation of a Nitro-Substituted Morpholinopyridine googleapis.com

| Parameter | Condition/Reagent |

|---|---|

| Starting Material | 4-(3-Nitropyridin-4-yl)morpholine |

| Catalyst | 10% Palladium on Carbon |

| Hydrogen Source | H₂ (1 atm) |

| Solvent | Methanol |

| Temperature | Not specified (typically room temperature) |

| Reaction Time | 3 hours |

| Product | 4-Morpholinopyridin-3-amine |

| Yield | 84% |

Catalytic Hydrogenation of Nitro-Substituted Precursors

Reduction of 4-(5-Nitro-2-pyridinyl)morpholine to 6-Morpholinopyridin-3-amine using Pd/C or Pt on Carbon

Advanced Coupling Reactions for Functionalization

Once the amine functionality is installed, further molecular complexity can be introduced through various cross-coupling reactions. These methods are indispensable for creating libraries of compounds for screening and development.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C–N) bonds. organic-chemistry.org This reaction is instrumental in synthesizing arylamines from aryl halides or pseudohalides and primary or secondary amines. The development of sophisticated catalysts and ligands has broadened the scope of this reaction to include complex and functionalized substrates. nih.gov

The arylation of primary amines, such as those in the morpholinopyridinamine family, is a cornerstone of modern synthetic chemistry. The development of specialized biarylmonophosphine ligands by the Buchwald group has been pivotal. Among these, BrettPhos has emerged as a highly effective and versatile ligand for C–N cross-coupling reactions. nih.govmit.edu Catalyst systems based on BrettPhos exhibit exceptional reactivity and allow for the highly selective monoarylation of a wide array of primary amines, coupling them with various aryl chlorides and mesylates. nih.govmit.edu

The use of Buchwald precatalysts, which are air-stable and easy to handle, simplifies the generation of the active Pd(0) catalytic species in situ. sigmaaldrich.com BrettPhos-based G3 precatalysts are particularly effective. sigmaaldrich.com A typical reaction involves combining the primary amine, an aryl halide, a suitable base such as sodium tert-butoxide (NaOt-Bu), and the palladium precatalyst/ligand system in a solvent like dioxane, followed by heating. sigmaaldrich.comresearchgate.net These conditions facilitate the coupling of even challenging or sterically hindered substrates with high efficiency and selectivity. nih.govnih.gov

Table 3: General Conditions for Buchwald-Hartwig Arylation of Primary Amines sigmaaldrich.com

| Parameter | Condition/Reagent |

|---|---|

| Amine Substrate | Primary Alkylamines or Anilines |

| Aryl Partner | Aryl/Heteroaryl Halides (e.g., Ar-Cl) |

| Pd Source | BrettPhos Pd G3 Precatalyst |

| Ligand | BrettPhos |

| Base | Sodium tert-butoxide (NaOt-Bu) |

| Solvent | Dioxane |

| Temperature | 100 °C |

Palladium-Catalyzed Carbon-Nitrogen Cross-Coupling Reactions

Ligand-Free Nickel(II) Salt Systems in Aryl Amination

A modern approach to forming C–N bonds for accessing aniline (B41778) and heteroaromatic amine structures involves the use of transition metal catalysis. nih.govprinceton.edu While palladium-based systems have been extensively developed, nickel catalysis has emerged as a cost-effective and powerful alternative. princeton.eduacs.org Specifically, ligand-free nickel(II) salt systems, often coupled with photoredox catalysis, offer a distinct mechanistic paradigm for aryl amination. nih.govnih.gov

This methodology avoids the need for complex, specialized ligands that are typically required to facilitate the crucial reductive elimination step. nih.govprinceton.edu Instead, the reaction is driven by inducing facile reductive elimination from the nickel center through a photoredox-catalyzed electron-transfer event. nih.govnih.gov The proposed mechanism often involves the reduction of a Ni(II) salt to an active Ni(0) species and subsequent electron transfer to destabilize the key nickel(II) amido intermediate, thereby promoting C–N bond formation. nih.gov

This ligand-free approach has been successfully applied to the coupling of various amines with aryl halides. nih.gov For instance, morpholine has been effectively coupled with a range of (hetero)aryl chlorides and bromides using air-stable Ni(II) precatalysts like NiCl₂(DME) or under photoredox conditions. nih.govacs.org The reaction tolerates a wide array of functional groups and can be applied to heterocyclic substrates, such as 3-bromopyridine. nih.gov This suggests the viability of synthesizing 5-morpholinopyridin-3-amine from a precursor like 3-bromo-5-halopyridine through a nickel-catalyzed amination with morpholine. The process is noted for its operational simplicity and the use of less expensive, more abundant nickel catalysts. acs.orgresearchgate.net

Suzuki Cross-Coupling Reactions (e.g., using 5-Bromo-2-methylpyridin-3-amine (B1289001) as a Building Block)

The Suzuki cross-coupling reaction is a highly effective method for creating carbon-carbon bonds, particularly for synthesizing biaryl compounds. researchgate.net This palladium-catalyzed reaction is valued for its tolerance of numerous functional groups and generally provides good to excellent yields. researchgate.net

A key building block for certain substituted pyridinamines is 5-bromo-2-methylpyridin-3-amine. mdpi.comnih.govresearchgate.net Research has demonstrated its successful use in one-pot Suzuki cross-coupling reactions with a variety of arylboronic acids. mdpi.comresearchgate.net These reactions are typically catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base like potassium phosphate (B84403) (K₃PO₄). mdpi.com The solvent system is often a mixture of 1,4-dioxane (B91453) and water. mdpi.com

The reaction conditions have been well-documented, proceeding at temperatures between 85–95 °C for over 15 hours. mdpi.com A notable finding is that the electronic nature of the substituents on the arylboronic acid (whether electron-donating or electron-withdrawing) does not significantly impact the reaction rates or the yields of the resulting 5-aryl-2-methylpyridin-3-amine derivatives. mdpi.com This robust methodology allows for the synthesis of a diverse library of novel pyridine derivatives. nih.govresearchgate.net

Table 1: Conditions for Suzuki Cross-Coupling of 5-Bromo-2-methylpyridin-3-amine

| Parameter | Condition | Reference |

|---|---|---|

| Starting Material | 5-Bromo-2-methylpyridin-3-amine | mdpi.comresearchgate.net |

| Coupling Partner | Various arylboronic acids | mdpi.comresearchgate.net |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%) | mdpi.com |

| Base | Potassium phosphate (K₃PO₄) | mdpi.com |

| Solvent | 1,4-Dioxane / Water (~4:1) | mdpi.com |

| Temperature | 85–95 °C | mdpi.com |

| Reaction Time | >15 hours | mdpi.com |

Derivatization of Morpholinopyridinamines

Once the core morpholinopyridinamine structure is synthesized, it can be further modified through various derivatization reactions to produce a wide range of functionalized molecules and complex hybrid structures.

Acylation of the Amino Group to Form Amides (e.g., N-[5-bromo-2-methylpyridine-3-yl]acetamide synthesis)

The primary amino group on the pyridine ring is a key handle for derivatization. One common transformation is acylation to form an amide. For example, N-[5-bromo-2-methylpyridine-3-yl]acetamide is synthesized from 5-bromo-2-methylpyridin-3-amine. mdpi.comresearchgate.net This reaction is typically carried out by treating the starting amine with acetic anhydride (B1165640) in a solvent like acetonitrile (B52724) at elevated temperatures (e.g., 60 °C), often with a catalytic amount of strong acid such as sulfuric acid. mdpi.com

This acylation serves multiple purposes. It can act as a protecting group for the amine or modify the electronic properties of the molecule. mdpi.com The resulting amide, N-[5-bromo-2-methylpyridine-3-yl]acetamide, can then be used as a substrate in subsequent reactions, such as the Suzuki cross-coupling, to produce N-acetylated biaryl pyridine derivatives. mdpi.comresearchgate.net

Table 2: Synthesis of N-[5-bromo-2-methylpyridine-3-yl]acetamide

| Parameter | Condition | Reference |

|---|---|---|

| Starting Material | 5-bromo-2-methylpyridin-3-amine | mdpi.com |

| Reagent | Acetic anhydride | mdpi.com |

| Catalyst | H₂SO₄ (catalytic amount) | mdpi.com |

| Solvent | Acetonitrile | mdpi.com |

| Temperature | 60 °C | mdpi.com |

Functionalization of Halogenated Morpholinopyridinamines (e.g., 5-Bromo-2-morpholinopyridin-3-amine)

Halogenated morpholinopyridinamines, such as 5-Bromo-2-morpholinopyridin-3-amine, are valuable intermediates for building more complex molecules. In this structure, the morpholino group at position 2 can enhance solubility in polar solvents, while the primary amine at position 3 serves as a site for metal coordination or further coupling reactions.

The bromine atom at position 5 is a key functional handle for diversification, primarily through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. This allows for the introduction of various aryl, heteroaryl, or alkyl groups at this position, creating a library of substituted 2-morpholinopyridin-3-amine derivatives. The reactivity of the bromine atom as a leaving group in nucleophilic aromatic substitution or as a partner in cross-coupling is a cornerstone of its synthetic utility.

Synthesis of Complex Hybrid Structures (e.g., Pyrimidine-based, Imidazo[2,1-b]thiazole (B1210989), Thiadiazole derivatives)

The amino group of morpholinopyridinamines is a nucleophilic center that enables the construction of fused heterocyclic systems.

Pyrimidine (B1678525) Derivatives: The synthesis of pyrimidines often involves the condensation of a 1,3-dicarbonyl compound (or equivalent) with a molecule containing an N-C-N fragment, such as an amidine or urea. nih.govbu.edu.eg An aminopyridine can serve as the precursor to this N-C-N unit. For instance, the amino group can react with various reagents to build a pyrimidine ring fused to or substituted onto the parent pyridine, leading to pyrido[2,3-d]pyrimidine (B1209978) structures. researchgate.netresearchgate.net

Imidazo[2,1-b]thiazole Derivatives: The imidazo[2,1-b]thiazole scaffold is of significant interest due to its presence in pharmacologically active compounds. nih.gov Its synthesis can be achieved through the cyclocondensation of a 2-aminothiazole (B372263) derivative. researchcommons.org Alternatively, and more relevant to the pyridine core, imidazo[1,2-a]pyridines are readily synthesized from 2-aminopyridines by reaction with α-haloketones or related reagents. organic-chemistry.org By analogy, a 2-aminopyridine (B139424) bearing a morpholino substituent could be cyclized to form an imidazo[1,2-a]pyridine (B132010) core, which is structurally related to the imidazo[2,1-b]thiazole system. researchcommons.orgorganic-chemistry.org

Thiadiazole Derivatives: 1,3,4-Thiadiazoles can be synthesized from various precursors, including thiosemicarbazides. mjcce.org.mksbq.org.br A common route involves the cyclization of a thiosemicarbazide (B42300) derived from an acid hydrazide or the reaction of a thiosemicarbazide with a nitrile. mjcce.org.mksbq.org.br The amino group of a morpholinopyridinamine could be converted into a thiourea (B124793) or related intermediate, which could then undergo cyclization to form a thiadiazole ring appended to the pyridine scaffold. researchgate.net

Chemical Reactivity and Mechanistic Investigations of Morpholinopyridinamine Compounds

Reactivity of the Amine and Pyridine (B92270) Moieties

The chemical character of 5-Morpholinopyridin-3-amine is defined by the interplay between its primary exocyclic amine, the tertiary amine within the morpholine (B109124) ring, and the electron-deficient pyridine core. These functional groups govern the molecule's nucleophilicity, solubility, and participation in various chemical transformations.

The primary amino group (-NH2) at the C-3 position of the pyridine ring is a key site of reactivity. Its nucleophilicity is modulated by the electronic effects of the heterocyclic system. In general, the nucleophilicity of amines correlates with their basicity, following the trend of secondary amines being more nucleophilic than primary amines, which are in turn more nucleophilic than ammonia. masterorganicchemistry.com However, the pyridine ring, being an electron-withdrawing system, reduces the basicity and, consequently, the nucleophilicity of the attached amino group compared to a simple alkylamine. reddit.commsu.edu

The position of the amino group on the pyridine ring is critical. For 3-aminopyridine, the lone pair on the exocyclic nitrogen is not involved in the aromatic system, but its availability is still influenced by the inductive effect of the ring nitrogen. reddit.com The acidity of amino groups on nitrogen-containing heterocycles has been shown to be significantly affected by the position and number of "aza" groups (ring nitrogens). cdnsciencepub.com The amine group in this compound can readily participate in reactions typical of primary amines, such as acylation to form amides and nucleophilic substitution. smolecule.commdpi.com This reactivity is fundamental to its use as a building block in the synthesis of more complex molecules, for instance, through coupling reactions with carboxylic acids to form amide bonds. mdpi.com

The morpholine moiety, attached at the C-5 position, significantly impacts the compound's physical and chemical properties. Morpholine itself is a heterocycle containing both an ether and a secondary amine functional group, making it a versatile substituent. atamankimya.com

Solubility: The presence of the morpholine ring, with its polar C-O and N-H bonds, generally enhances the water solubility of the parent molecule compared to non-polar pyridine derivatives. atamankimya.comvulcanchem.com This improved solubility can be advantageous for reactions conducted in aqueous or polar protic solvents. vulcanchem.com

Ring Reactivity: The nitrogen atom of the morpholine ring is an electron-donating group. This donation of electron density into the pyridine ring can influence its reactivity in electrophilic substitution reactions. Furthermore, the morpholine nitrogen can act as a coordination site for metal ions, which is relevant in metal-catalyzed reactions. vulcanchem.com In some instances, the morpholine ring itself can undergo reactions, such as an unprecedented anionic ring contraction when 4-morpholinopyridine (B1661938) is treated with trimethylsilylmethyllithium. researchgate.net While the morpholine group can enhance solubility, other substituents like trifluoromethyl groups are often added to improve metabolic stability.

Nucleophilic Behavior of the Amine Group

Mechanistic Studies of Associated Reactions

Understanding the mechanisms of reactions involving morpholine-containing compounds is crucial for optimizing reaction conditions and designing new synthetic methodologies. This subsection reviews mechanistic investigations in related systems that provide insight into the potential reactivity of this compound.

Palladium-catalyzed C(sp³)–H acetoxylation of cyclic alkyl amines like morpholinones provides a powerful method for direct functionalization of otherwise inert C-H bonds. nih.govrsc.orgresearchgate.net Detailed mechanistic studies combining computational modeling and kinetic experiments have elucidated the reaction pathway. nih.govcam.ac.uk

The proposed mechanism proceeds through the following key steps:

Coordination: The amine first coordinates to the Palladium(II) acetate (B1210297) catalyst. nih.gov

C-H Activation: An intramolecular γ-C–H activation occurs to form a five-membered cyclopalladated intermediate. Kinetic studies indicate this is the rate-limiting step of the reaction. nih.govresearchgate.net

Oxidation: The resulting Pd(II) complex is oxidized by an oxidant like PhI(OAc)₂ to a γ-aminoalkyl-Palladium(IV) species. nih.govresearchgate.net

Reductive Elimination: The crucial C-O bond is formed via reductive elimination from the Pd(IV) intermediate. Computational studies suggest this occurs through a dissociative ionization mechanism followed by an SN2-type attack of an external acetate on the C–Pd(IV) bond, yielding the acetoxylated product and regenerating a Pd(II) species. nih.govrsc.orgresearchgate.net This pathway is favored and explains the absence of competing C-N bond formation products. nih.gov

Table 1: Optimal Conditions for γ-C(sp³)–H Acetoxylation of Morpholinone 1a

| Parameter | Condition | Observation | Source |

|---|---|---|---|

| Catalyst Loading | 10 mol% Pd(OAc)₂ | Increasing from 5 mol% to 10 mol% increased the yield to 82%. | nih.gov |

| Oxidant | 1.5 equivalents PhI(OAc)₂ | Adjusting the equivalents of the oxidant had no significant effect on the reaction outcome. | nih.gov |

| Solvent | 0.1 M solution in AcOH/Ac₂O (4:1) | This solvent mixture was found to be optimal for the transformation. | nih.govresearchgate.net |

| Temperature | 70 °C | The reaction proceeds efficiently at this elevated temperature. | nih.govresearchgate.net |

| Reaction Time | 1 hour | Time course experiments showed the reaction was complete within one hour at 10 mol% catalyst loading. | nih.gov |

The formation of carbon-nitrogen bonds is a fundamental transformation in organic synthesis, and nickel catalysis has emerged as a powerful tool. rsc.orgillinois.edu The mechanism often involves changes in the oxidation state of the nickel catalyst, with Ni(I), Ni(II), and Ni(III) species proposed as key intermediates. nih.govacs.org

More recent studies on Ni-catalyzed cross-electrophile couplings suggest that open-shell Ni-catalyzed cycles, potentially involving Ni(I)/Ni(III) redox processes, are operative. nih.gov In some proposed mechanisms for hydroamidation, a NiH complex reacts with an alkene, and the resulting nickel-alkyl intermediate reacts further to form a nickel-nitrenoid, which then leads to the C-N bond via reductive elimination. rsc.org

Palladium-catalyzed aryl amination (Buchwald-Hartwig amination) is a cornerstone of modern synthesis for forming C-N bonds. researchgate.netmit.edu Kinetic studies have been instrumental in deciphering the complex mechanisms of these reactions, which are heavily influenced by the choice of phosphine (B1218219) ligand. uwindsor.cacapes.gov.br

For the amination of aryl bromides catalyzed by palladium complexes with chelating phosphines like BINAP, kinetic studies have shown that the stoichiometric oxidative addition of the aryl bromide to the Pd(0) complex is often the turnover-limiting step. uwindsor.ca The reaction rate can show a zero-order dependence on the concentration of the amine and aryl halide, indicating that the catalyst is resting in a state prior to the oxidative addition step. uwindsor.ca

For catalysts bearing bulky, electron-rich monodentate phosphine ligands like P(tBu)₃, the mechanism and scope can be different. These catalysts show high activity for the amination of less reactive aryl chlorides. acs.org Studies on the amination of 2-bromothiazole (B21250) with morpholine found that a combination of Pd(O₂CCF₃)₂ and P(tBu)₃ was highly effective. acs.org Kinetic analyses of such systems help to correlate the reactivity of heteroaryl halides with that of aryl halides and to understand the role of the ligand in promoting the key steps of the catalytic cycle, namely oxidative addition, amine coordination/deprotonation, and reductive elimination. acs.org

Analysis of Nucleophilic Substitution (SN2) Principles and Orbital Interactions

The bimolecular nucleophilic substitution (SN2) reaction is a fundamental process in organic chemistry characterized by a single, concerted step where a nucleophile attacks an electrophilic center, and a leaving group simultaneously departs. libretexts.orgaakash.ac.in The term SN2 signifies a S ubstitution, N ucleophilic, 2 -bimolecular reaction, indicating that the rate-determining step involves the collision of two distinct molecular species: the nucleophile and the substrate (electrophile). libretexts.orgmasterorganicchemistry.com This mechanism is predominant for unhindered (methyl and primary) carbon electrophiles. masterorganicchemistry.com

A defining feature of the SN2 mechanism is the trajectory of the nucleophile's approach. The nucleophile, being an electron-rich species, attacks the electrophilic carbon from the side opposite to the leaving group, a pathway known as "backside attack". libretexts.orgmasterorganicchemistry.com This approach is sterically and electronically favored, as a frontal attack is impeded by the electron-rich leaving group. libretexts.org This specific geometry of attack leads to a transition state with a trigonal bipyramidal arrangement, where the nucleophile, electrophilic carbon, and leaving group are collinear. masterorganicchemistry.com A crucial stereochemical outcome of this backside attack is the inversion of the configuration at the carbon center, often referred to as a Walden inversion. aakash.ac.inmasterorganicchemistry.com

From an orbital perspective, the SN2 reaction involves the interaction between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile. The LUMO of the electrophile is typically the antibonding (σ) orbital of the carbon-leaving group bond. The backside attack allows for the most effective overlap between the nucleophile's HOMO (e.g., the lone pair of an amine) and this σ orbital, facilitating the simultaneous bond formation and bond cleavage.

In the context of This compound , the molecule possesses multiple potential nucleophilic centers: the primary amino group at the C3 position, the tertiary nitrogen atom within the morpholine ring, and the nitrogen of the pyridine ring. The primary amine at C3 is generally the most potent nucleophilic site for participating in SN2 reactions. Its lone pair of electrons is readily available to act as a nucleophile. The reactivity of the morpholine nitrogen is comparatively lower due to steric hindrance and potential electronic effects. The pyridine nitrogen's lone pair is part of the aromatic π-system, making it less available for nucleophilic attack. Therefore, when reacting with a suitable electrophile, such as an alkyl halide, This compound is expected to function primarily as an N-nucleophile via its 3-amino group.

Table 1: Key Characteristics of the SN2 Reaction Mechanism

| Feature | Description |

|---|---|

| Kinetics | Bimolecular; the rate depends on the concentration of both the nucleophile and the electrophile. libretexts.orgmasterorganicchemistry.com |

| Mechanism | Single, concerted step. Bond formation and bond breaking occur simultaneously. aakash.ac.in |

| Transition State | A single transition state of high energy is formed, featuring a trigonal bipyramidal geometry around the central carbon. libretexts.org |

| Stereochemistry | Results in an inversion of the stereochemical configuration at the electrophilic carbon center (Walden Inversion). aakash.ac.inmasterorganicchemistry.com |

| Substrate | Favored for sterically unhindered electrophiles (Methyl > Primary > Secondary). Tertiary substrates do not react via SN2. masterorganicchemistry.comibchem.com |

| Nucleophile Attack | Occurs via "backside attack," 180° opposite to the leaving group. libretexts.org |

Regioselectivity and Stereoselectivity in Amino-Functionalization Reactions

Amino-functionalization reactions involving morpholinopyridinamine compounds are governed by principles of regioselectivity and stereoselectivity, which determine the precise location and three-dimensional arrangement of the newly formed bond.

Regioselectivity in the functionalization of This compound refers to the preferential reaction at one of the multiple nucleophilic nitrogen atoms. The molecule contains three distinct nitrogen atoms that could potentially react with an electrophile:

N1 : The nitrogen atom of the pyridine ring.

N3-Amine : The nitrogen of the primary amino group at the C3 position.

N4-Morpholine : The nitrogen atom of the morpholine ring.

The primary amine at the C3 position is the most nucleophilic and sterically accessible site. In reactions such as acylation or alkylation, electrophilic attack will overwhelmingly favor this position. This is a common reactivity pattern observed in related aminopyridine systems, where functionalization occurs selectively at the exocyclic amino group. mdpi.com The nitrogen in the morpholine ring is a tertiary amine, which is typically less nucleophilic than a primary amine and more sterically hindered. The pyridine ring nitrogen is the least nucleophilic, as its lone pair contributes to the aromatic system. Therefore, amino-functionalization reactions are highly regioselective for the 3-amino group.

Stereoselectivity becomes a critical consideration when either the morpholinopyridinamine or the electrophile is chiral, or when the reaction creates a new stereocenter. If This compound attacks a chiral electrophile in an SN2 reaction, the process is stereospecific, resulting in the inversion of configuration at the electrophilic carbon. aakash.ac.inmasterorganicchemistry.com This allows for predictable control over the stereochemical outcome of the product.

For instance, the reaction of the 3-amino group with a chiral epoxide would lead to the formation of a new stereocenter. The approach of the amine nucleophile to one of the two electrophilic carbons of the epoxide ring would be influenced by steric factors, potentially leading to a mixture of diastereomeric products. The synthesis of complex chiral molecules often relies on such stereoselective transformations. mdpi.com While specific studies on This compound are limited, research on the functionalization of other amines demonstrates that reaction conditions can be tuned to favor the formation of a single diastereomer. mdpi.comnih.gov

Table 2: Predicted Regioselectivity of N-Functionalization on this compound

| Nucleophilic Site | Predicted Reactivity with Electrophile (e.g., Acetyl Chloride) | Rationale |

|---|---|---|

| N3-Amine (Primary) | Major Product | Highest nucleophilicity and accessibility. mdpi.com |

| N4-Morpholine (Tertiary) | Minor or No Product | Lower nucleophilicity compared to the primary amine and increased steric hindrance. |

| N1-Pyridine | No Product | Lone pair is part of the aromatic sextet, making it significantly less nucleophilic. |

Table 3: Hypothetical Stereoselective Reaction | Reactants | Reaction Type | Product Stereochemistry | | :--- | :--- | :--- | | this compound + (R)-2-Bromobutane | SN2 Alkylation | (S)-N-(Butan-2-yl)-5-morpholinopyridin-3-amine | | Rationale: The reaction proceeds via a backside attack of the 3-amino group on the chiral carbon of (R)-2-bromobutane, leading to a predictable inversion of stereochemistry to the (S) configuration in the product. aakash.ac.inmasterorganicchemistry.com |

Computational and Theoretical Studies on Morpholinopyridinamine Structures

Density Functional Theory (DFT) Applications

DFT calculations have been successfully employed to investigate the structural and electronic properties of various pyridine (B92270) derivatives. mdpi.com Methodologies such as B3LYP with basis sets like 6-31G(d,p) are commonly used for geometry optimization, frequency calculations, and subsequent analysis of molecular properties. mdpi.combhu.ac.in

The electronic properties of molecules are fundamentally governed by their frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. ijarset.comresearchgate.net The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular reactivity and kinetic stability. mdpi.com A smaller HOMO-LUMO gap suggests higher polarizability, lower kinetic stability, and greater chemical reactivity. mdpi.comijarset.com

In computational studies of pyridine derivatives closely related to 5-morpholinopyridin-3-amine, FMO analysis has been performed to understand their electronic transitions and reactivity. For instance, in a series of 5-aryl-2-methylpyridin-3-amine derivatives, the HOMO-LUMO energy gaps were found to range from approximately 4.13 to 4.86 eV. mdpi.com

Table 1: Frontier Molecular Orbital (FMO) Data for Selected Pyridine Derivatives

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 5-(4-Chlorophenyl)-2-methylpyridin-3-amine | -5.62 | -0.76 | 4.86 |

| 5-(4-Iodophenyl)-2-methylpyridin-3-amine | -5.59 | -1.01 | 4.58 |

| 5-(p-tolyl)-2-methylpyridin-3-amine | -5.41 | -0.75 | 4.66 |

Data derived from studies on analogous pyridine structures. mdpi.com

Global reactivity descriptors derived from DFT calculations, such as chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω), provide quantitative measures of a molecule's stability and reactivity. dergipark.org.tr

Chemical Hardness (η) represents the resistance of a molecule to change its electron distribution. scielo.org.mx It is calculated as η = (I - A) / 2, where I is the ionization potential and A is the electron affinity. Molecules with a small HOMO-LUMO gap are considered "soft" and more reactive, while those with a large gap are "hard" and less reactive. ijarset.com

Chemical Potential (μ) indicates the tendency of electrons to escape from a system. dergipark.org.tr It is calculated as μ = -(I + A) / 2.

Electrophilicity Index (ω) measures the energy stabilization when a molecule acquires an additional electronic charge from the environment. scielo.org.mx It is defined as ω = μ² / (2η). A good electrophile is characterized by a high chemical potential and low chemical hardness. dergipark.org.trscielo.org.mx

These indices are instrumental in comparing the reactivity of different derivatives within a series of compounds. mdpi.com

Table 2: Predicted Reactivity Indices for Selected Pyridine Derivatives

| Compound | Chemical Hardness (η) | Chemical Potential (μ) | Electrophilicity Index (ω) |

|---|---|---|---|

| 5-(4-Chlorophenyl)-2-methylpyridin-3-amine | 2.43 | -3.19 | 2.09 |

| 5-(4-Iodophenyl)-2-methylpyridin-3-amine | 2.29 | -3.30 | 2.38 |

| 5-(p-tolyl)-2-methylpyridin-3-amine | 2.33 | -3.08 | 2.03 |

Data derived from studies on analogous pyridine structures. mdpi.com

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.denumberanalytics.com The MEP map displays different potential values on the molecular surface using a color spectrum: red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack), blue indicates regions of most positive potential (electron-poor, susceptible to nucleophilic attack), and green represents neutral potential. numberanalytics.comresearchgate.net

For pyridine derivatives, MEP analysis has shown that the lone pair of electrons on the pyridine nitrogen atom creates a region of negative potential, making it a likely site for interaction with electrophiles. mdpi.com In contrast, the amino group's lone pair often shows delocalization over the aromatic system. mdpi.com The hydrogen atoms typically represent areas of positive potential. bhu.ac.in This analysis is crucial for understanding intermolecular interactions. researchgate.net

Table 3: Calculated Dipole Moments for Selected Pyridine Derivatives

| Compound | Dipole Moment (Debye) |

|---|---|

| 5-(4-Chlorophenyl)-2-methylpyridin-3-amine | 2.51 |

| 5-(4-Iodophenyl)-2-methylpyridin-3-amine | 2.44 |

| 5-(p-tolyl)-2-methylpyridin-3-amine | 2.08 |

Data derived from studies on analogous pyridine structures. mdpi.com

While specific data on 5-bromo-3-morpholinopyridin-2-amine (B1382106) is limited, extensive theoretical studies have been conducted on structurally similar compounds like 5-bromo-2-methylpyridin-3-amine (B1289001) and 4-chloro-6-morpholinopyridine. mdpi.comnih.govrsc.org These studies serve as excellent models for understanding the electronic effects of halogen substituents and the morpholino group.

For 5-bromo-2-methylpyridin-3-amine, DFT calculations were used as a basis for investigating its utility in Suzuki cross-coupling reactions. mdpi.com The computational analysis provided insights into the reactivity and electronic properties that drive these transformations. mdpi.com Similarly, studies on 4-chloro-6-morpholinopyridine have used computational descriptors, including electron affinity and molecular electrostatic potential, to build quantitative models that predict its reactivity in nucleophilic aromatic substitution (SNAr) reactions. nih.govrsc.orgresearchgate.net These models highlight how local electronic features, such as the electrostatic potential at the carbon undergoing substitution and at adjacent atoms, are key to determining reaction rates and selectivity. nih.govresearchgate.net

Dipole Moment Determinations

Computational Elucidation of Reaction Mechanisms

Computational chemistry, particularly DFT, plays a crucial role in elucidating the detailed mechanisms of chemical reactions. consensus.app By calculating the energies of reactants, transition states, intermediates, and products, researchers can map out the entire potential energy surface of a reaction. beilstein-journals.org This allows for the determination of activation barriers and reaction pathways, providing insights that are often inaccessible through experiments alone. rsc.org

For reactions involving morpholinopyridinamine structures, such as nucleophilic aromatic substitution (SNAr) or coupling reactions, computational studies can clarify the sequence of elementary steps (e.g., oxidative addition, reductive elimination, nucleophilic attack). rsc.orgrsc.org For example, in cobalt-catalyzed allylic substitutions with amines, DFT calculations have been used to distinguish between inner-sphere and outer-sphere C-N bond formation pathways. rsc.org In another study, the mechanism for the reaction between a 3-pyrrolin-2-one derivative and an amine was proposed based on DFT calculations, which showed that kinetic selectivity was more significant than thermodynamic selectivity in determining the final product. beilstein-journals.org Such computational approaches are invaluable for understanding reactivity, predicting outcomes, and designing more efficient synthetic routes. rsc.org

In Silico Studies of C-H Activation and Reductive Elimination Pathways

The direct functionalization of carbon-hydrogen (C-H) bonds is a transformative strategy in organic synthesis, allowing for the modification of molecular scaffolds without the need for pre-installed functional groups. nih.gov Computational studies are crucial for elucidating the complex mechanisms of these reactions, particularly for molecules like this compound which contains multiple C-H bonds (on both the pyridine ring and the morpholine (B109124) substituent).

C-H Activation: In silico studies have explored the C-H activation of tertiary alkylamines, a class of compounds that includes the morpholine moiety. nih.gov For instance, research on palladium(II)-catalyzed C(sp³)–H activation highlights how a ligand can orchestrate the reaction to favor the desired functionalization over other potential pathways. nih.govresearchgate.net Such studies often focus on the formation of a cyclometallated intermediate, where the metal catalyst coordinates to the amine's nitrogen atom, bringing it into proximity with a specific C-H bond and lowering the activation energy for its cleavage. researchgate.netsnnu.edu.cn This chelation-assisted strategy is key to achieving regioselectivity in molecules with multiple potential reaction sites. snnu.edu.cn

Reductive Elimination: Reductive elimination is often the final, bond-forming step in a catalytic cycle initiated by C-H activation. Computational techniques, particularly density functional theory (DFT), are used to map the potential energy surface of this process. Studies have characterized the electronic structure of reactants and intermediates along the reductive elimination pathway, revealing nuanced electronic rearrangements. osti.gov For example, in some systems, the dissociation of a ligand from a highly oxidized metal center can induce an unexpected flow of electron density from a ligand back to the metal before the final bond is formed. osti.gov

Computational models have been used to compare the feasibility of different reductive elimination events, such as the coupling of two aryl groups (Csp²-Csp²) versus two alkyl groups (Csp³-Csp³). In one study on platinum(IV) complexes, the calculated free energy barrier (ΔG‡) for Toluene-Toluene coupling was found to be approximately 6 kcal/mol lower than for Methyl-Methyl coupling, indicating a preference for Csp²-Csp² bond formation in that specific system. uu.nl

| Reaction | Transition State | ΔG‡ (kcal/mol) | Reference |

| Tol-Tol Reductive Elimination | Five-coordinate | 24.9 | uu.nl |

| Me-Me Reductive Elimination | Six-coordinate | 41.2 | uu.nl |

| Tol-pincer Reductive Elimination | - | 26.6 | uu.nl |

Table 1: Comparison of computed activation barriers for reductive elimination from Pt(IV) complexes. uu.nl

Probing Stereoelectronic Donor Properties of Ligands Incorporating Related Scaffolds

Stereoelectronic effects are fundamental interactions between electron orbitals that dictate the shape, stability, and reactivity of a molecule. wikipedia.org These effects arise from the spatial relationship between orbitals, particularly stabilizing interactions where a filled (donor) orbital overlaps with a nearby empty (acceptor) orbital. wikipedia.orgimperial.ac.uk For scaffolds related to this compound, the nitrogen and oxygen atoms of the morpholino group and the nitrogen of the amino group possess lone pairs (n) that act as potent electron donors.

The primary stereoelectronic interaction is hyperconjugation, where a non-bonding orbital (n) donates electron density into an adjacent anti-bonding sigma orbital (σ*). The efficacy of this overlap is highly dependent on the relative orientation of the orbitals, with an anti-periplanar arrangement (180° dihedral angle) being optimal. imperial.ac.uk

nN → σC-C:* The lone pair on the morpholine nitrogen can donate into the anti-bonding orbitals of the adjacent C-C bonds within the ring.

nO → σC-C:* Similarly, the oxygen lone pairs can participate in such stabilizing interactions.

nN → σC-aryl:* The lone pair of the exocyclic amino group can donate into the pyridine ring's σ* framework.

This donor capability is central to the role of such molecules as ligands in organometallic chemistry. The design of chiral ligands, for example, often leverages stereoelectronic effects to create a well-defined and electron-rich environment around a metal center, which can induce high selectivity in catalytic reactions. nih.gov The ability of a functional group to act as a donor or an acceptor can even be reversed based on its spatial orientation and the electronic demands of the reaction, a phenomenon sometimes referred to as "stereoelectronic chameleonism". researchgate.net

| Donor Orbital (Filled) | Acceptor Orbital (Empty) | Type of Interaction | Consequence |

| n (Lone Pair) | σ* (Anti-bonding) | Hyperconjugation | Stabilization, bond length changes |

| σ (Bonding) | σ* (Anti-bonding) | Hyperconjugation | Stabilization |

| n (Lone Pair) | p (Vacant p-orbital) | Resonance/Conjugation | Delocalization of charge |

| σ (C-H) | σ* (C-F) | Gauche Effect | Conformational preference |

Table 2: Common stereoelectronic donor-acceptor interactions relevant to organic scaffolds. wikipedia.orgimperial.ac.uk

Theoretical Approaches to Nucleophilic Substitution and Elimination Reactions

Nucleophilic Substitution: Theoretical studies using density functional theory (DFT) have been instrumental in assessing the mechanisms of nucleophilic substitution reactions involving the pyridine ring. researchgate.netscispace.comnih.gov When pyridine acts as a neutral nucleophile, it can attack an unsaturated carbon center through various pathways. For the reaction of pyridine with acyl chloride (CH₃COCl), calculations have shown that the mechanism is not a simple Sₙ2 reaction. Instead, the lowest unoccupied molecular orbitals (LUMOs) of the transition state are composed of mixed orbitals from both the pyridine nucleophile and the acyl chloride substrate. researchgate.netscispace.com This unique orbital mixing has led to the proposed designation of the reaction mode as Sₙm (where 'm' stands for mix). scispace.com

An alternative, higher-energy pathway is the in-plane σ attack (Sₙσ), which involves a direct attack on the σ*C-Cl orbital. nih.gov Computational analysis provides precise data on the energy barriers and transition state geometries for these competing pathways.

| Parameter | Sₙm Pathway | Sₙσ Pathway | Reference |

| Free Energy Barrier (ΔG‡) | 13.8 kcal/mol | 29.5 kcal/mol | nih.gov |

| C-N Bond Length (TS) | 2.08 Å | 2.51 Å | nih.gov |

| C-Cl Bond Length (TS) | 2.37 Å | 2.91 Å | nih.gov |

Table 3: Computed data for the nucleophilic substitution of CH₃COCl with pyridine in dichloromethane (B109758). nih.gov

Elimination Reactions: Elimination reactions, which result in the formation of double or triple bonds, are fundamental transformations in organic chemistry. numberanalytics.commasterorganicchemistry.com Computational methods are widely used to investigate the potential energy surfaces of these reactions, distinguishing between different mechanisms such as E1 (unimolecular), E2 (bimolecular), and E1cB (conjugate base). numberanalytics.comsciepub.com

DFT calculations have been applied to explore trends in β-elimination reactions involving transition-metal complexes. conicet.gov.ar A study on Group 10 metal complexes found that β-chloride elimination proceeds via a concerted mechanism with moderate activation barriers, whereas the analogous β-hydride elimination has a much higher barrier, rendering it unfeasible for the systems studied. conicet.gov.ar An activation strain model analysis revealed that this difference in reactivity is primarily controlled by the interaction energy between the distorted reactants in the transition state, rather than the strain energy required to deform them. conicet.gov.ar

Advanced Spectroscopic Characterization of Morpholinopyridinamine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), it is possible to map out the molecular skeleton and the chemical environment of each atom.

Proton (¹H) NMR for Structural Elucidation

Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. In the ¹H NMR spectrum of 5-Morpholinopyridin-3-amine, distinct signals are expected for the protons on the pyridine (B92270) ring, the morpholine (B109124) ring, and the amine group.

Based on data from analogous morpholinopyridine compounds, the expected chemical shifts (δ) are as follows:

Pyridine Protons: The protons on the pyridine ring are expected to appear in the aromatic region of the spectrum. Specifically, the protons at positions 2, 4, and 6 would each produce a distinct signal, likely appearing as singlets or narrow doublets due to their separation. For a related compound, 5-(4-methylpiperazin-1-yl)pyridin-2-amine, the pyridine protons appear at δ 7.76 (d, J=3.0 Hz, 1H), 7.17 (dd, J=9.0 and 3.0 Hz, 1H), and 6.47 (d, J=9.0 Hz, 1H). acs.org

Amine (NH₂) Protons: The protons of the primary amine group (-NH₂) typically appear as a broad singlet. In 5-(4-methylpiperazin-1-yl)pyridin-2-amine, a broad singlet for the amine protons is observed at δ 3.83 ppm. acs.org

Morpholine Protons: The morpholine ring contains two sets of chemically non-equivalent methylene (B1212753) protons: those adjacent to the oxygen atom (-O-CH₂-) and those adjacent to the nitrogen atom (-N-CH₂-). These would appear as two distinct multiplets. In similar structures, these typically resonate between δ 3.0 and 3.8 ppm. For instance, in 5-morpholinopyridin-2-amine, the morpholine protons are observed as triplets. acs.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyridine-H2, H4, H6 | ~7.0 - 8.0 | s, d |

| Amine-NH₂ | ~3.5 - 5.0 | br s |

| Morpholine-N-CH₂ | ~3.0 - 3.3 | t |

| Morpholine-O-CH₂ | ~3.7 - 3.9 | t |

Predicted values are based on analyses of structurally similar compounds. acs.org

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) is used to determine the number of non-equivalent carbon atoms and to gain insight into the carbon framework of a molecule. Each unique carbon atom in this compound will produce a signal in the spectrum.

The expected chemical shifts for the carbon atoms are:

Pyridine Carbons: The five carbon atoms of the pyridine ring will have distinct chemical shifts in the aromatic region (typically δ 100-150 ppm). The carbons directly attached to nitrogen (C2, C6) and the carbon attached to the amine (C3) and morpholine (C5) groups will have their resonances significantly influenced by these substituents. In the related 5-(4-methylpiperazin-1-yl)pyridin-2-amine, pyridine carbons appear at δ 109.2, 128.9, 137.2, 140.8, and 153.1 ppm. acs.org

Morpholine Carbons: The two distinct types of methylene carbons in the morpholine ring will appear in the aliphatic region. The carbons adjacent to the nitrogen (-N-CH₂) are expected around δ 50 ppm, while those adjacent to the more electronegative oxygen (-O-CH₂) will be further downfield, typically around δ 65-70 ppm. vulcanchem.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atoms | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyridine Ring Carbons | ~110 - 155 |

| Morpholine -N-CH₂ Carbons | ~50 |

| Morpholine -O-CH₂ Carbons | ~67 |

Predicted values are based on analyses of structurally similar compounds. acs.orgvulcanchem.com

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and can also provide structural information through analysis of fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar, and often thermally fragile, molecules. It typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. For this compound (molecular formula C₉H₁₃N₃O, molecular weight 179.22 g/mol ), ESI-MS in positive ion mode would be expected to show a prominent peak for the protonated molecule.

Table 3: Expected ESI-MS Data for this compound

| Ion | Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₉H₁₄N₃O⁺ | 180.11 |

This technique is commonly used for morpholinopyridine derivatives to confirm the molecular ion. acs.orggoogleapis.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy, allowing for the determination of the elemental formula of a molecule. This is a definitive method for confirming the identity of a newly synthesized compound. The calculated exact mass of the protonated molecule [M+H]⁺ for this compound can be compared to the experimentally measured value to confirm its elemental composition.

Table 4: Predicted HRMS Data for this compound

| Ion | Elemental Formula | Calculated Exact Mass [M+H]⁺ |

|---|---|---|

| Protonated Molecule | C₉H₁₄N₃O⁺ | 180.11369 |

HRMS is frequently used to confirm the elemental composition of novel heterocyclic compounds. mdpi.comrsc.org

Electron Ionization Mass Spectrometry (EI-MS) for Fragmentation Patterns

Electron ionization (EI) is a hard ionization technique that involves bombarding a molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺) and numerous fragment ions. The resulting fragmentation pattern is highly reproducible and serves as a "fingerprint" for the compound.

For this compound, the following fragmentation pathways are plausible:

Molecular Ion: A peak corresponding to the molecular ion (M⁺) at m/z = 179 would be expected, consistent with the compound's odd number of nitrogen atoms (the Nitrogen Rule). whitman.edu

Alpha-Cleavage: Cleavage of the C-C bond alpha to the amine nitrogen is a common fragmentation pathway for amines. libretexts.org For the morpholine ring, this could lead to the loss of a C₂H₄O fragment.

Pyridine Ring Fragmentation: The pyridine ring can undergo characteristic cleavages, including the loss of HCN. whitman.edu

Loss of Morpholine: Cleavage of the bond between the pyridine ring and the morpholine nitrogen could result in a fragment corresponding to the aminopyridine cation or the morpholine cation.

Analysis of related structures, such as 5-(3-Chloro-4-fluorophenyl)-2-methylpyridin-3-amine, shows characteristic fragmentation including the loss of the amine group (-NH₂) and halogen atoms. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. vscht.cz It works on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their bonds. rsc.org An IR spectrum, typically a plot of percent transmittance against wavenumber, reveals a unique pattern of absorption bands that act as a molecular fingerprint. vscht.cz

For a compound like this compound, the IR spectrum would be expected to show characteristic absorption bands for its constituent functional groups: the primary amine (-NH2), the aromatic pyridine ring, and the morpholine ring.

Expected IR Absorption Bands for this compound:

N-H Stretching (Primary Amine): Primary amines (R-NH2) typically exhibit two distinct bands in the region of 3500-3300 cm⁻¹ due to symmetric and asymmetric stretching vibrations of the N-H bonds. orgchemboulder.comlibretexts.org These bands are generally sharper and less intense than the O-H stretching bands of alcohols. libretexts.org

C-N Stretching (Aromatic Amine): The stretching vibration of the C-N bond in aromatic amines is typically observed in the 1335-1250 cm⁻¹ region. orgchemboulder.com

N-H Bending (Primary Amine): A characteristic N-H bending (scissoring) vibration for primary amines appears in the range of 1650-1580 cm⁻¹. orgchemboulder.com

Aromatic C-H Stretching: The stretching of C-H bonds on the pyridine ring is expected to produce weak to medium bands in the 3100-3000 cm⁻¹ region. vscht.czlibretexts.org

Aromatic C=C and C=N Stretching: The stretching vibrations within the aromatic pyridine ring typically result in a series of sharp bands between 1600 cm⁻¹ and 1400 cm⁻¹. vscht.czlibretexts.org

C-O-C Stretching (Morpholine): The ether linkage within the morpholine ring will give rise to a strong C-O-C stretching absorption, usually in the 1150-1085 cm⁻¹ range.

Aliphatic C-H Stretching (Morpholine): The C-H bonds of the methylene groups in the morpholine ring will show stretching vibrations in the 3000-2850 cm⁻¹ region. libretexts.org

Interactive Data Table: Predicted IR Absorptions for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Primary Amine | N-H Stretch | 3500-3300 (two bands) | Medium, Sharp |

| Aromatic Amine | C-N Stretch | 1335-1250 | Medium to Strong |

| Primary Amine | N-H Bend | 1650-1580 | Medium |

| Aromatic Ring | C-H Stretch | 3100-3000 | Weak to Medium |

| Aromatic Ring | C=C, C=N Stretch | 1600-1400 | Medium, Sharp |

| Ether (Morpholine) | C-O-C Stretch | 1150-1085 | Strong |

| Alkane (Morpholine) | C-H Stretch | 3000-2850 | Medium to Strong |

X-ray Crystallography for Solid-State Structural Analysis (Implied)

For a molecule like this compound, X-ray crystallography would provide invaluable information, including:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The exact spatial arrangement of the morpholine and pyridine rings relative to each other. For instance, the morpholine ring is known to adopt a chair conformation in similar structures. iucr.org

Intermolecular Interactions: Details of how the molecules pack together in the crystal lattice, including hydrogen bonding involving the primary amine and the nitrogen and oxygen atoms of the morpholine and pyridine rings, as well as any π-π stacking interactions between the pyridine rings.

Absolute Stereochemistry: If the molecule is chiral, X-ray crystallography can be used to determine its absolute configuration.

The successful crystallization of the compound is a critical prerequisite for this analysis. libretexts.org Once a suitable crystal is obtained, the diffraction data can be collected and the structure solved and refined to yield a detailed atomic-level model of the compound in the solid state. rcsb.org

Applications in Advanced Materials Science and Catalysis

Ligand Design in Transition Metal Catalysis

The efficacy of homogeneous catalysis often hinges on the design of the ligand coordinating to the metal center. Ligands modulate the metal's steric and electronic properties, thereby controlling the catalyst's activity, selectivity, and stability. The structural motifs present in 5-Morpholinopyridin-3-amine are frequently exploited in the development of sophisticated ligand architectures.

Pyridine (B92270) and its derivatives are fundamental N-heterocyclic ligands in coordination chemistry and have been instrumental in the development of a vast array of transition metal catalysts. bohrium.com The nitrogen atom of the pyridine ring is a Lewis basic site that readily coordinates to metal centers. The electronic properties of the pyridine ring can be tuned by substituents, which in turn influences the properties of the resulting metal complex.

The morpholine (B109124) group, a saturated heterocycle, can also participate in coordination, although its nitrogen is less basic than the pyridine nitrogen. More commonly, the morpholine moiety is used to enhance solubility, particularly in polar solvents, and to influence the secondary coordination sphere through hydrogen bonding or steric effects. vulcanchem.comnih.gov The combination of pyridine and morpholine functionalities in a single molecule, as seen in this compound, creates a potentially bidentate or hemilabile ligand system. researchgate.net This dual-functionality is sought after in catalyst design. For instance, new Schiff-base complexes derived from morpholine- and pyridine-containing amines have been synthesized with various transition metals, including zinc, nickel, and copper, for applications in catalysis and materials. bohrium.com Similarly, palladium(II) complexes bearing both morpholine and pyridine-derivative ligands have been characterized, demonstrating the compatibility of these two groups in the same coordination sphere. nih.gov

The primary amine at the 3-position of this compound provides an additional strong coordination site. vulcanchem.com The presence of multiple potential donor atoms (pyridine nitrogen, amine nitrogen, and morpholine nitrogen/oxygen) allows for the formation of stable chelate rings with metal ions, a crucial factor in many catalytic processes. nih.govscispace.com

Palladium-catalyzed carbon-nitrogen (C-N) cross-coupling, particularly the Buchwald-Hartwig amination, is a cornerstone of modern synthetic chemistry, essential for creating molecules used in pharmaceuticals, organic materials, and ligands. acs.orgmit.edu The development of this reaction has been heavily reliant on the design of effective ligands that facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

Aminopyridines are important substrates and building blocks in this field. However, their use can present challenges, such as catalyst inhibition or poisoning due to the coordination of the pyridine nitrogen to the palladium center. nih.govmdpi.com Overcoming these challenges often requires carefully selected ligands. Research has shown that bulky, electron-rich biarylmonophosphine ligands are particularly effective for the C-N coupling of aminopyridines. nih.gov For example, a systematic study on the Pd-catalyzed amination of 3-halo-2-aminopyridines identified specific catalyst systems that provided high efficiency.

| Substrate Type | Optimal Ligand | Catalyst System | Key Finding | Reference |

|---|---|---|---|---|

| Secondary Amines | RuPhos | RuPhos-precatalyst with LiHMDS | Identified as an outstanding catalyst system for coupling secondary amines with 3-halo-2-aminopyridines. | nih.gov |

| Primary Amines | BrettPhos | BrettPhos-precatalyst with LiHMDS | Demonstrated high efficiency for the coupling of primary amines with 3-halo-2-aminopyridines. | nih.gov |

| General Aminopyridines | XPhos | Pd₂(dba)₃ / XPhos with LiHMDS | Initial successful hit for coupling morpholine with 3-bromo-2-aminopyridine, yielding 40% product. | nih.gov |

The structure of this compound makes it a valuable scaffold for synthesizing more complex molecules via C-N coupling. The chlorine atom in a related compound, 5-chloro-3-morpholinopyridin-2-amine, offers a site for functionalization through reactions like Suzuki-Miyaura coupling, demonstrating the utility of the morpholinopyridine core in building complex molecular architectures under palladium catalysis. vulcanchem.com

Rhodium complexes are powerful catalysts for a variety of organic transformations, including hydrogenation, hydroformylation, and C-H bond functionalization. researchgate.netscispace.commdpi.com The performance of rhodium catalysts is profoundly influenced by the coordinating ligands. Chelating ligands, which bind to the metal center through two or more donor atoms, often form more stable and selective catalysts compared to their monodentate counterparts.

Phosphoramidites have emerged as a versatile and highly tunable class of ligands for asymmetric catalysis. nih.gov Combining a phosphoramidite (B1245037) with an amine donor group within the same molecule creates a chelating P,N-ligand. Such ligands can be employed in rhodium(I) catalysis. For example, a chelating phosphoramidite-amine ligand was synthesized and used to form a Rh(I) complex for the hydrosilylation of alkenes and alkynes, achieving good to high selectivities. mdpi.com The amine functionality, similar to the one in this compound, is crucial for forming the stable chelate ring that directs the catalytic reaction. The sturdy chelation of diamines with transition metals like rhodium is a key aspect of these catalytic systems. nih.gov

In some cases, the amine itself can act as a directing group in rhodium-catalyzed C-H functionalization reactions. scispace.com The substrate coordinates to the rhodium center via the amine, positioning the catalyst for selective activation of a nearby C-H bond. While not a phosphoramidite, the bidentate N,N-donating capacity of this compound (via its pyridine and amino nitrogens) suggests its potential as a chelating ligand in rhodium catalysis, analogous to well-established diamine and aminopyridine systems.